molecular formula C20H25N3O2 B6622065 2-[(2-Methoxypyridin-3-yl)methylamino]-2-phenyl-1-piperidin-1-ylethanone

2-[(2-Methoxypyridin-3-yl)methylamino]-2-phenyl-1-piperidin-1-ylethanone

Cat. No.: B6622065
M. Wt: 339.4 g/mol
InChI Key: KKYYLDIWYBTIGQ-UHFFFAOYSA-N
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Description

2-[(2-Methoxypyridin-3-yl)methylamino]-2-phenyl-1-piperidin-1-ylethanone is a complex organic compound that features a piperidine ring, a phenyl group, and a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxypyridin-3-yl)methylamino]-2-phenyl-1-piperidin-1-ylethanone typically involves multiple steps:

    Formation of the Methoxypyridine Intermediate: The starting material, 2-methoxypyridine, can be synthesized through the methylation of 2-hydroxypyridine using methyl iodide in the presence of a base such as potassium carbonate.

    Alkylation Reaction: The methoxypyridine intermediate is then subjected to an alkylation reaction with a suitable alkyl halide to introduce the methylamino group.

    Formation of the Piperidine Ring: The next step involves the formation of the piperidine ring through a cyclization reaction, often using a suitable amine and a ketone under acidic conditions.

    Final Coupling: The final step involves coupling the piperidine intermediate with a phenyl group, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyridine moiety, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: N-oxides of the methoxypyridine moiety.

    Reduction: Alcohol derivatives of the ethanone moiety.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

2-[(2-Methoxypyridin-3-yl)methylamino]-2-phenyl-1-piperidin-1-ylethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting neurological pathways.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxypyridin-3-yl)methylamino]-2-phenyl-1-piperidin-1-ylethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity. This can lead to various biological effects, depending on the pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2-Methoxypyridin-3-yl)methylamino]-2-phenyl-1-piperidin-1-ylethanone shares structural similarities with other piperidine-based compounds, such as:
    • 2-Phenyl-1-piperidin-1-ylethanone
    • 2-[(2-Hydroxypyridin-3-yl)methylamino]-2-phenyl-1-piperidin-1-ylethanone
    • 2-[(2-Methylpyridin-3-yl)methylamino]-2-phenyl-1-piperidin-1-ylethanone

Uniqueness

The presence of the methoxypyridine moiety in this compound distinguishes it from other similar compounds. This functional group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique candidate for various applications.

Properties

IUPAC Name

2-[(2-methoxypyridin-3-yl)methylamino]-2-phenyl-1-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-25-19-17(11-8-12-21-19)15-22-18(16-9-4-2-5-10-16)20(24)23-13-6-3-7-14-23/h2,4-5,8-12,18,22H,3,6-7,13-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYYLDIWYBTIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)CNC(C2=CC=CC=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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